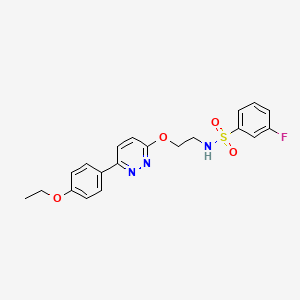

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

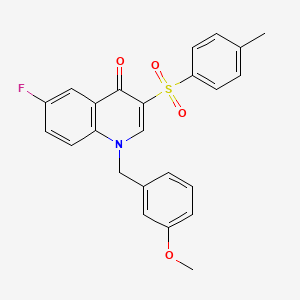

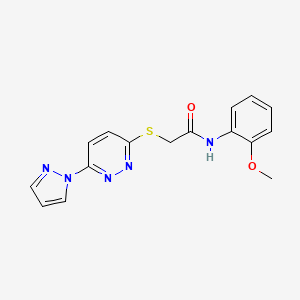

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . The compound contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . It also contains a 4-ethoxyphenyl group and a 3-fluorobenzenesulfonamide group.

Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of various functional groups. The pyridazin-3-yl group, for instance, can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of various functional groups would all play a role.Wissenschaftliche Forschungsanwendungen

1. Cyclooxygenase Inhibition

Research has shown that benzenesulfonamide derivatives, such as N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide, are effective in inhibiting cyclooxygenase-2 (COX-2) enzymes. This class of compounds has demonstrated potential in treating conditions like rheumatoid arthritis and osteoarthritis through selective COX-2 inhibition (Hashimoto et al., 2002).

2. Antimicrobial Activity

The methylbenzenesulfonamide class, to which the compound belongs, has shown increasing interest in the scientific community for its antimicrobial properties. These properties are attributed to active groups like pyridine and benzenesulfonyl in the compound's structure, highlighting its potential in drug development against infections (Cheng De-ju, 2015).

3. Anti-Asthmatic Properties

Compounds similar to this compound have been synthesized and evaluated for anti-asthmatic activities. These compounds have shown potent activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction, indicating their potential use in asthma treatment (Kuwahara et al., 1996).

4. Antitubercular Potential

Research involving benzenesulfonamide derivatives has explored their potential as antitubercular agents. Docking studies against Mycobacterium tuberculosis enzymes have shown plausible inhibitory actions, suggesting their role in developing new treatments for tuberculosis (Purushotham & Poojary, 2018).

5. Anticancer Activities

Sulfonamide compounds, including those similar to this compound, have been studied for their potential in cancer treatment. They have shown significant cytotoxic activities against various tumor cells, indicating their utility in developing new anticancer drugs (Gul et al., 2016).

6. Enantioselective Fluorination

Research in the field of organic chemistry has explored the use of N-fluorobenzenesulfonamides in enantioselective fluorination reactions. These reactions are crucial in creating specific molecular configurations for pharmaceuticals and other chemical compounds (Wang et al., 2014).

7. Antiviral Drug Discovery

Benzenesulfonamide derivatives have been mentioned in the context of antiviral drug discovery. They are part of a broader class of compounds being evaluated for their efficacy in treating various viral infections (De Clercq, 2009).

8. Fluorescence Studies and Metal Ion Detection

In analytical chemistry, benzenesulfonamide derivatives have been utilized in fluorescence studies and the detection of metal ions. Their specific interaction with ions like Zn2+ has been of particular interest in developing new fluorescent probes for biological and chemical analysis (Coleman et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-2-27-17-8-6-15(7-9-17)19-10-11-20(24-23-19)28-13-12-22-29(25,26)18-5-3-4-16(21)14-18/h3-11,14,22H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCVOGNCSGAXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)

![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)